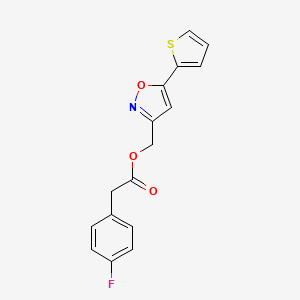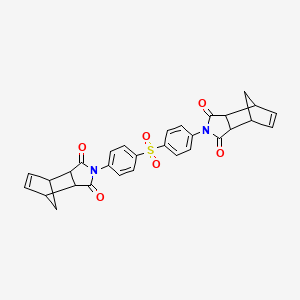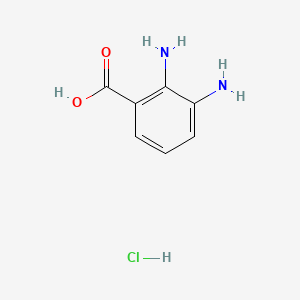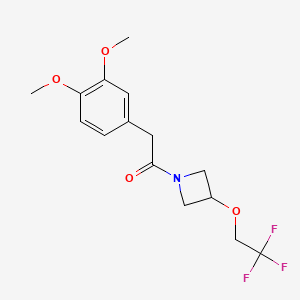![molecular formula C18H14N2O B2455021 2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile CAS No. 329061-80-5](/img/structure/B2455021.png)
2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile (FMIB) is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of indole derivatives and has been found to have interesting properties that make it a promising candidate for various applications.
科学的研究の応用
1. Anticancer and Antioxidant Properties
Research has found that derivatives of 2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile exhibit significant anticancer, antioxidant, and anti-inflammatory properties. A study demonstrated that certain synthesized compounds showed promising anti-tumor activities against breast carcinoma cell lines, as well as excellent scavenging activities for various radicals such as NO, H2O2, DPPH, and superoxide radicals (Bhale et al., 2018).
2. Positron Emission Tomography Imaging
Another research application involves the use of derivatives of this compound for positron emission tomography (PET) imaging. A study found that certain analogues exhibited high binding affinity and moderate lipophilicity, making them potentially useful for imaging and quantitative analysis of metabotropic glutamate receptor subtype 5 (mGluR5) (Shimoda et al., 2016).
3. Antimicrobial Activities
Unsymmetrically substituted derivatives of 2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile have shown antimicrobial activities. A study reported the synthesis of such derivatives and their subsequent evaluation for antibacterial and antifungal properties (Thirupathi et al., 2012).
4. Synthesis of Pharmaceutical Compounds
Derivatives of 2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile have been used in the synthesis of pharmaceutical compounds. One such example is the synthesis of α-methyltryptophan, used in the preparation of drug candidates for the treatment of anxiety and emesis (Ekhato & Huang, 1997).
5. Inhibitors for HCV Infection Treatment
This compound has been used as a precursor for the synthesis of inhibitors for hepatitis C virus (HCV) infection treatment. A study described the optimization and development of a novel scaffold derived from this compound, which showed significant antiviral activity against HCV (Jiang et al., 2020).
特性
IUPAC Name |
2-[(3-formyl-2-methylindol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-13-17(12-21)16-8-4-5-9-18(16)20(13)11-15-7-3-2-6-14(15)10-19/h2-9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEPAIZPIKBYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3C#N)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2454938.png)




![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(piperidin-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2454944.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)

![Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2454953.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide](/img/structure/B2454954.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2454957.png)
![6-Cyclopropyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2454959.png)